molecular formula C6H13NO3S B2854854 N,N-dimethyl-3-oxobutane-1-sulfonamide CAS No. 1893988-25-4

N,N-dimethyl-3-oxobutane-1-sulfonamide

Cat. No.: B2854854
CAS No.: 1893988-25-4
M. Wt: 179.23
InChI Key: FSLNGOKPZPISLA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-oxobutane-1-sulfonamide (CAS 1893988-25-4) is a high-purity sulfonamide derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C6H13NO3S and a molecular weight of 179.24 g/mol, this compound features a sulfonamide group functionalized with dimethylamine and a 3-oxobutyl chain . Sulfonamides represent a major class of synthetic compounds with a broad spectrum of pharmacological activities, historically known for their antibacterial properties . The core sulfonamide functional group (-SO2NR2) acts as a key pharmacophore in drug discovery . Unlike traditional antibacterial sulfonamides, which contain an aromatic amine group associated with allergic reactions, this aliphatic sulfonamide derivative is part of the non-antibacterial sulfonamide class, making it a valuable building block for developing novel therapeutic agents with potentially reduced side effects . Its structure suggests potential applications as an intermediate in synthesizing more complex molecules, possibly for investigating enzyme inhibition mechanisms, such as dihydropteroate synthetase or carbonic anhydrase, which are common targets for sulfonamide-based drugs . The compound requires cold-chain transportation and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-oxobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-6(8)4-5-11(9,10)7(2)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLNGOKPZPISLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,n Dimethyl 3 Oxobutane 1 Sulfonamide and Its Analogues

Established Synthetic Routes and Optimizations

Classic synthetic approaches to β-keto sulfonamides and related structures rely on sequential, well-understood chemical transformations. These routes often involve the step-by-step construction of the target molecule from simple precursors.

Multi-step Sequences: Sulfonation, Halogenation, and Amidation (e.g., derivatives from pinacolone)

A common and established route for synthesizing sulfonamide derivatives involves a multi-step process starting from a ketone precursor. researchgate.net For example, the synthesis of novel pinacolone (B1678379) sulfonamide derivatives has been achieved through a sequence initiated by the sulfonation of pinacolone. researchgate.netnih.gov This initial step is typically followed by a halogenation reaction, often chlorination using an agent like oxalyl chloride, to convert the sulfonic acid intermediate into a more reactive sulfonyl chloride. researchgate.netnih.gov The final step in this sequence is amidation, where the sulfonyl chloride is reacted with a primary or secondary amine to form the desired sulfonamide. researchgate.netnih.gov

This three-step process—sulfonation, halogenation, and amidation—provides a reliable, albeit lengthy, pathway to access a variety of sulfonamide derivatives by simply changing the amine used in the final step. researchgate.net

Table 1: Multi-step Synthesis of Pinacolone Sulfonamide Derivatives

Step Reaction Reagents Intermediate/Product
1 Sulfonation Sulfur trioxide-dioxane adduct, Potassium carbonate Potassium salt of sulfonated pinacolone
2 Halogenation (Chlorination) Oxalyl chloride Pinacolone sulfonyl chloride
3 Amidation Various primary or secondary amines Target pinacolone sulfonamide derivatives

Data derived from a synthetic route for pinacolone sulfonamide derivatives. researchgate.netnih.gov

Direct Formation of Sulfonamide Linkages: Coupling of Sulfonic Acids/Salts or Sulfonyl Halides with Amines

More direct methods for forming the crucial S-N bond of the sulfonamide group are widely employed. The most traditional of these is the reaction between a sulfonyl chloride and an amine. rsc.org This reaction is a cornerstone of sulfonamide synthesis due to its efficiency and broad applicability. thieme-connect.de

Oxidative Strategies for Sulfonyl Group Introduction (e.g., from thiols)

Oxidative methods offer an alternative pathway for introducing the sulfonyl group, often starting from more reduced sulfur-containing compounds like thiols. ucc.ieucc.ie These strategies are attractive as they utilize readily available starting materials. ucc.ieucc.ie The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides in a single step, which avoids pre-functionalization and reduces waste. ucc.ieucc.ie

Various oxidizing systems have been developed to facilitate this transformation. One mild and practical method employs a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) to convert thiols into various sulfonyl derivatives, including sulfonamides. organic-chemistry.org Another approach involves the in-situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine in the same reaction vessel. researchgate.net Environmentally benign electrochemical methods have also been reported, enabling the oxidative coupling between thiols and amines driven solely by electricity, with hydrogen as the only byproduct. nih.gov

Modern Catalytic Approaches in Chemical Synthesis

Contemporary synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency, selectivity, and environmental impact of chemical transformations. These approaches are being applied to the synthesis of sulfonamides and their analogues.

Metal-Catalyzed Transformations Involving Sulfonamide Precursors or Intermediates (e.g., Zr-catalyzed pyrrole (B145914) synthesis)

Transition metals are frequently used to catalyze the formation of complex organic molecules. While direct metal-catalyzed synthesis of N,N-dimethyl-3-oxobutane-1-sulfonamide is not extensively documented, related transformations highlight the potential of this approach. For instance, copper-mediated reactions of α-diazo-β-keto sulfonamides have been explored, leading to a range of products including enamines and α-halosulfonamides. ucc.ieucc.ienih.gov These reactions demonstrate the utility of metal catalysts in transforming β-keto sulfonamide structures. ucc.ieucc.ienih.gov

Furthermore, metal catalysts are employed in the synthesis of heterocyclic analogues from sulfonamide precursors. Zirconium chloride, for example, has been used to catalyze the synthesis of substituted pyrroles in a modified Paal-Knorr reaction. researchgate.net While not directly producing a β-keto sulfonamide, this demonstrates the use of a metal catalyst in a reaction that could potentially involve sulfonamide-containing starting materials to generate more complex, drug-like molecules. researchgate.net Other metal-catalyzed routes to pyrroles from sulfonamide-containing precursors, such as N-sulfonyl diallylamines, have also been developed. The synthesis of pyrroles from primary sulfonamides serves as a key step in creating diverse heterocyclic structures.

Table 2: Examples of Metal-Catalyzed Reactions Involving Sulfonamide-Related Structures

Metal Catalyst Reactants Product Type Reference
Copper(II) triflate α-Diazo-β-keto sulfonamides Alkyne sulfonamides, Enamines ucc.ieucc.ie
Copper(II) chloride α-Diazo-β-keto sulfonamides α-Halosulfonamides ucc.ieucc.ie
Zirconium chloride 1,4-Dicarbonyl compounds, Amines Substituted pyrroles researchgate.net

Organocatalytic and Metal-Free Synthetic Pathways

In an effort to develop more sustainable and cost-effective synthetic methods, organocatalytic and metal-free approaches have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.

A metal-free, acid-mediated approach has been developed for the synthesis of γ-keto sulfones—structural isomers of β-keto sulfones—from sodium sulfinates and α,β-unsaturated ketones. semanticscholar.org This method is noted for its operational simplicity and broad functional group tolerance. semanticscholar.org Another straightforward metal-free method involves the Brønsted acid-promoted conjugate addition of sulfinamides to Michael acceptors to prepare a variety of γ-ketosulfones under mild conditions. organic-chemistry.org

In the realm of organocatalysis, amine-catalyzed reactions have been employed for the synthesis of pyrrole derivatives from precursors that include a tosylamino group, which is a type of sulfonamide. For example, the reaction of β′-acetoxy allenoates and 2-(tosylamino)carbonyl compounds can be catalyzed by DABCO to generate trisubstituted pyrroles. These pathways demonstrate the potential for metal-free systems to construct complex molecules containing the sulfonamide motif or its close analogues.

Radical-Mediated Synthetic Strategies Utilizing Sulfonamide Moieties

The sulfonamide functional group, while often considered a stable endpoint in synthesis, can be strategically employed as a precursor for generating radical intermediates. This approach unlocks novel pathways for the late-stage functionalization of molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These strategies are particularly valuable for creating analogues of this compound by modifying the carbon skeleton.

Recent research has demonstrated that sulfonamides can be converted into pivotal sulfonyl radical intermediates through metal-free photocatalytic methods. nih.gov This transformation enables the application of radical chemistry to a class of compounds often seen as synthetically inert. nih.gov For instance, a sulfonyl radical, once generated, can participate in a variety of reactions, including conjugate additions to alkenes. nih.gov This process, a type of Giese reaction, is a powerful tool for forging C-C bonds.

The generation of sulfonyl radicals is not limited to photocatalysis. Other methods involve the reaction of arenediazonium salts with sulfur dioxide surrogates like sodium metabisulfite (B1197395) (Na₂S₂O₅), which proceeds through an aryl radical intermediate that subsequently reacts to form a sulfonyl radical. researchgate.net This radical can then be coupled with other species to yield the desired sulfonamide. researchgate.net Similarly, electrochemical methods can generate aminium radical intermediates from amines, which are key to forming the S-N bond in sulfonamides through oxidative coupling with thiols or disulfides. acs.org

These radical-based methodologies offer a versatile toolkit for modifying complex molecules containing a sulfonamide moiety. The ability to generate sulfonyl and aminyl radicals under relatively mild conditions provides a powerful platform for synthesizing a diverse array of sulfonamide analogues.

Below is a table summarizing various radical-mediated reactions involving sulfonamide-related species.

Radical Precursor/MethodRadical IntermediateKey Reaction TypeApplication ExampleRef.
Photocatalysis of SulfonylimineSulfonyl RadicalConjugate AdditionFunctionalization of pharmaceutically relevant sulfonamides with alkene fragments. nih.gov
Arenediazonium Salt + Na₂S₂O₅Aryl & Sulfonyl RadicalsThree-Component CouplingSynthesis of the nonsteroidal anti-inflammatory drug celecoxib. researchgate.net
Electrochemical OxidationAminium Radical CationOxidative CouplingCoupling of thiols and amines to form sulfonamides without sacrificial reagents. acs.org
Synergistic Photoredox & Copper CatalysisAryl RadicalSO₂ InsertionSynthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source. thieme-connect.com

Atom-Economy and Sustainable Synthetic Protocols for Sulfonamide Synthesis

The principles of green chemistry, particularly atom economy, are increasingly influencing the development of synthetic routes for pharmaceuticals and other fine chemicals. Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. Traditional sulfonamide synthesis often relies on sulfonyl chlorides, which can be prepared under harsh conditions and generate significant waste, leading to poor atom and step economy. acs.org

In response, numerous sustainable and atom-economical protocols for sulfonamide synthesis have emerged, focusing on the use of environmentally benign solvents, alternative reagents, and energy-efficient catalytic systems.

Green Solvents and Milder Reagents: A significant advancement has been the replacement of toxic and difficult-to-remove organic solvents like DMF and DMSO with water or other sustainable alternatives. researchgate.netrsc.org Facile and environmentally friendly methods have been developed for synthesizing sulfonamides in aqueous media, often without the need for organic bases. rsc.orgsci-hub.se Product isolation in these cases can be as simple as filtration after acidification, drastically reducing the environmental impact of the workup procedure. rsc.org

Furthermore, greener reagents are being employed. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been used as an efficient and mild oxidant to convert thiols into sulfonyl chlorides in situ. rsc.orgresearchgate.net This reaction can be performed in sustainable solvents like water, ethanol, and glycerol, followed by reaction with an amine to afford the sulfonamide in good to excellent yields. rsc.orgresearchgate.net

Catalytic and Electrochemical Methods: Catalysis is a cornerstone of green chemistry, and its application to sulfonamide synthesis is an active area of research. sci-hub.se Methods using copper catalysts have been developed for the direct three-component synthesis of sulfonamides from boronic acids, amines, and a sulfur dioxide surrogate (DABSO). acs.orgthieme-connect.com This avoids the pre-formation of sulfonyl chlorides.

Electrochemical synthesis represents a particularly sustainable approach, as it uses electricity as a "reagentless" oxidant. acs.orgresearchgate.net The electrochemical oxidative coupling of readily available thiols and amines can produce sulfonamides efficiently, with hydrogen gas as the only benign byproduct. acs.orgresearchgate.net This method avoids the need for any sacrificial chemical oxidants or catalysts. acs.org

The following interactive table compares several sustainable protocols for the synthesis of various sulfonamides, highlighting their green chemistry attributes.

MethodOxidant/CatalystSolventKey AdvantagesTypical YieldsRef.
Oxidative ChlorinationNaDCC·2H₂OWater, Ethanol, GlycerolUse of sustainable solvents; simple, filtration-only workup.Good to Excellent rsc.orgresearchgate.net
Aqueous SynthesisNone (dynamic pH control)WaterAvoids organic bases; simple filtration workup.Excellent rsc.org
Electrochemical CouplingElectricity (Reagentless)Not specifiedNo sacrificial reagents; benign H₂ byproduct; rapid reaction.Synthetically useful acs.orgresearchgate.net
Copper-Catalyzed CouplingCu(OTf)₂DMSODirect one-step synthesis from boronic acids, amines, and DABSO.Not specified acs.org
Oxidative ChlorinationTrichloroisocyanuric acid (TCCA)WaterOne-pot synthesis from thiols/disulfides and amines in water.40-98% sci-hub.se

Intricate Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 3 Oxobutane 1 Sulfonamide

Reactivity Pertaining to the Sulfonamide Group

Cleavage and Derivatization of the Sulfonamide Bond

The stability of the sulfur-nitrogen (S-N) bond in sulfonamides is a key determinant of their chemical behavior. While the S-N bond is generally robust, its reactivity can be influenced by molecular structure and reaction conditions.

Cleavage: Direct cleavage of the S-N bond in β-ketosulfonamides is not a commonly reported transformation under standard laboratory conditions. The stability of this bond is partly attributed to the electronic nature of the sulfonyl group. However, related structures such as β-keto sulfones have been shown to undergo oxidative C-S bond cleavage, suggesting that under specific oxidative conditions, pathways involving the cleavage of bonds adjacent to the sulfonyl group can be initiated. For instance, the reaction of 1-aryl-2-(arylsulfonyl)ethanones with nitrous acid results in an oxidative cleavage to yield arenecarboxylic acids. researchgate.net

Derivatization: Research into the derivatization of β-ketosulfonamides has primarily focused on modifications at the α-carbon (the carbon between the carbonyl and sulfonyl groups) rather than direct manipulation of the sulfonamide N-alkyl groups. The acidity of the α-protons makes this position a prime target for electrophilic substitution.

Key derivatization reactions include:

Electrophilic Fluorination: β-ketosulfonamides can be converted to their α,α-difluoro analogs. This transformation is typically achieved using an electrophilic fluorinating agent like Selectfluor. researchgate.net

Diazo Transfer: The α-carbon can be functionalized by diazo transfer reactions, typically using reagents like p-azidobenzenesulfonyl azide (B81097) (p-ABSA), to form α-diazo-β-keto sulfonamides. These diazo compounds are versatile intermediates for further synthesis. ucc.ie

Halogenation: Following the formation of α-diazo-β-keto sulfonamides, the α-position can be readily halogenated using copper(II) halides, leading to α-halosulfonamides. ucc.ie

These studies indicate that the primary mode of derivatization for this class of compounds involves the reactive methylene (B1212753) group, leveraging its enhanced acidity due to the adjacent electron-withdrawing carbonyl and sulfonyl groups.

Oxidative and Reductive Transformations of the Compound

The presence of a ketone functional group in N,N-dimethyl-3-oxobutane-1-sulfonamide makes it susceptible to a range of oxidative and, more commonly, reductive transformations.

Oxidative Transformations: Specific oxidative studies on this compound are not widely documented. However, the β-dicarbonyl-like nature of the molecule suggests potential for oxidative cleavage under harsh conditions, analogous to the reactions observed in β-keto sulfones. researchgate.net

Reductive Transformations: The ketone moiety is readily reduced to a secondary alcohol. This transformation is a common and predictable reaction for β-keto amides and, by extension, β-ketosulfonamides. The choice of reducing agent can influence the outcome, particularly in terms of stereoselectivity if the α-carbon is substituted.

Formation of β-Hydroxy Sulfonamides: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can effectively reduce the ketone to a hydroxyl group. Studies on analogous β-keto amides show that NaBH₄ in the presence of catalysts like ferric chloride (FeCl₃) leads to the quantitative formation of the corresponding β-hydroxy amide. researchgate.net

Formation of α,β-Unsaturated Sulfonamides: Under different conditions, the reduction can be followed by dehydration to yield an α,β-unsaturated product. For β-keto amides, conducting the reduction with NaBH₄ in the presence of an alkali can promote this elimination pathway. researchgate.net

The high efficiency and selectivity of these reductions make them a valuable synthetic tool for modifying the β-ketosulfonamide scaffold.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are a cornerstone of modern synthetic chemistry. While β-ketosulfonamides are not typically used as starting components in classical MCRs, their synthesis is a notable application of MCR strategies.

Synthesis via MCRs: Recent advances have demonstrated that β-ketosulfonamides can be synthesized efficiently through visible-light-mediated, photoredox-catalyzed three-component reactions. chemrxiv.orgresearchgate.net This method involves the reaction of silyl (B83357) enol ethers, N-aminopyridinium salts (as a nitrogen radical source), and a sulfur dioxide surrogate like DABSO. chemrxiv.orgresearchgate.net This approach highlights the construction of the β-ketosulfonamide core through the convergence of multiple components.

Table 1: Scope of Three-Component Synthesis of β-Ketosulfonamides chemrxiv.orgresearchgate.net
Silyl Enol Ether ComponentN-Aminopyridinium Salt ComponentIsolated Yield (%)
Acetophenone-derivedN-Amino-2,4,6-triphenylpyridinium89%
4-Methoxyacetophenone-derivedN-Amino-2,4,6-triphenylpyridinium90%
4-Chloroacetophenone-derivedN-Amino-2,4,6-triphenylpyridinium84%
Acetophenone-derivedN-Amino-2,6-diphenyl-4-(p-tolyl)pyridinium81%
3-Pyridine-derivedN-Amino-2,4,6-triphenylpyridinium83%

Potential as a Reactant: The ketone functional group in this compound could potentially serve as the carbonyl component in well-known MCRs like the Passerini and Ugi reactions. wikipedia.orgmdpi.com The Passerini reaction combines a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org The Ugi reaction is similar but includes a primary amine as a fourth component. The use of arylglyoxals to form β-ketoamides in such reactions has been demonstrated, suggesting that other β-keto compounds could participate. mdpi.comresearchgate.net However, specific examples involving β-ketosulfonamides as the carbonyl reactant are not yet reported.

Detailed Mechanistic Elucidation via Experimental and Computational Approaches

Understanding the reactivity of this compound at a deeper level requires both experimental and computational studies to elucidate reaction mechanisms and electronic structure.

Experimental Mechanistic Studies: Mechanistic investigations into the synthesis of β-ketosulfonamides via the three-component reaction suggest a radical-based pathway. chemrxiv.org The proposed mechanism involves the irradiation of a photoredox catalyst, which initiates a single electron transfer to the N-aminopyridinium salt. chemrxiv.org This leads to homolytic fragmentation, generating a nitrogen-centered radical that combines with SO₂ to form a sulfamoyl radical. This key intermediate is then trapped by the silyl enol ether to ultimately form the β-ketosulfonamide product after cleavage of the silyl group. chemrxiv.org

Computational Approaches: Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the fundamental properties of the sulfonamide functional group, which are directly applicable to this compound.

S-N Bond Nature: Theoretical investigations have explored the nature of the S-N bond, focusing on the degree of π-bonding. Combined X-ray absorption spectroscopy and DFT calculations suggest that sulfonamides have essentially no S-N π-bonding involving sulfur 3p orbitals. chemrxiv.org This indicates that properties like rotational barriers are dominated by steric and electrostatic repulsion rather than delocalization. chemrxiv.org

Table 2: Calculated S-N Bond Properties in Sulfonamides
PropertyComputational FindingReference
S-N Bond LengthIncreases as the s-character of the nitrogen lone pair decreases (i.e., from sp² to sp³). researchgate.net
Rotational BarrierDominated by electron repulsion rather than π-bonding contributions. chemrxiv.org
ConformationEclipsed conformers (aminic hydrogens eclipsing sulfonyl oxygens) are often the most stable in simple sulfonamides. nih.gov

These computational models provide a framework for understanding the intrinsic properties of the sulfonamide bond in this compound, helping to predict its conformational preferences and the energetic barriers to bond rotation.

Design, Synthesis, and Structural Diversity of N,n Dimethyl 3 Oxobutane 1 Sulfonamide Derivatives

Rational Design Principles for Analogues and Homologues

The rational design of analogues of N,N-dimethyl-3-oxobutane-1-sulfonamide is a strategic process aimed at optimizing molecular properties through targeted structural modifications. This approach often employs computational and medicinal chemistry principles to predict the impact of structural changes. A key strategy is the use of bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to modulate the molecule's characteristics. nih.gov For instance, the sulfonamide group itself, a crucial functional moiety, can be considered a bioisostere for other acidic groups like carboxylic acids in certain contexts. scispace.com

Design strategies for new analogues often focus on several key areas of the parent molecule:

The Sulfonamide Moiety: The N,N-dimethyl substitution can be altered to modulate hydrogen bonding capacity, polarity, and steric bulk. Replacing methyl groups with larger alkyl chains or incorporating the nitrogen into a cyclic system can significantly impact intermolecular interactions.

The Butane (B89635) Backbone: The length and rigidity of the carbon chain can be modified. Introducing conformational constraints, such as in 2-azanorbornane-based analogues, is a common strategy to lock the molecule into a specific three-dimensional shape, which can be crucial for targeted interactions. nih.gov

The Ketone Group: The carbonyl group is a key site for potential interactions and further chemical reactions. Its position can be shifted, or it can be replaced with other functional groups like alcohols (via reduction) or imines to explore different chemical spaces.

Computational tools such as molecular docking and molecular dynamics are increasingly used to guide these design efforts. mdpi.com These methods allow for the in-silico evaluation of how newly designed analogues might interact with biological targets or how their physicochemical properties, such as lipophilicity and solubility, might change. mdpi.comnih.gov This predictive power helps prioritize the synthesis of compounds that are most likely to possess the desired characteristics.

Synthesis of Diversified Sulfonamide Derivatives

The synthesis of derivatives based on the this compound framework involves a range of organic reactions that allow for precise modifications at various positions of the molecule. The most common and robust method for creating the core sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.inucl.ac.uk Starting from this fundamental reaction, extensive diversification can be achieved.

The N,N-dimethyl groups on the sulfonamide nitrogen are a primary target for modification to alter the compound's properties. The general synthetic approach involves reacting a 3-oxobutane-1-sulfonyl chloride precursor with a diverse range of primary or secondary amines. This method allows for the introduction of a wide variety of substituents.

Amine ReactantResulting N-SubstituentKey Feature
Ammonia (B1221849)-NH₂Primary sulfonamide, H-bond donor
Methylamine-NH(CH₃)Secondary sulfonamide, single N-alkyl group
Diethylamine-N(CH₂CH₃)₂Increased lipophilicity and steric bulk
Morpholine-N(CH₂CH₂)₂OIntroduction of a heterocyclic, polar morpholino group
Aniline-NH(C₆H₅)Aromatic substituent, potential for π-stacking

This modular approach provides a straightforward path to a library of N-substituted analogues, each with distinct steric and electronic profiles. The nucleophilicity of the amine is a critical factor in the reaction's success, with primary amines generally being more reactive than secondary amines. ijarsct.co.in

Modifying the 3-oxobutane backbone is another key strategy for creating structural diversity. A notable example is the development of pinacolone-derived sulfonamides. nih.govnih.govmdpi.com Pinacolone (B1678379) (3,3-dimethyl-2-butanone) contains a bulky tert-butyl group adjacent to the carbonyl, which significantly alters the steric environment compared to the methyl group in the parent structure. nih.govmdpi.com

The synthesis of these derivatives typically begins with the sulfonation of pinacolone, followed by chlorination with a reagent like oxalyl chloride to form the corresponding sulfonyl chloride intermediate. nih.gov This intermediate can then be reacted with various amines to yield the final pinacolone sulfonamide derivatives. nih.gov This strategy has been used to generate libraries of compounds for screening purposes. nih.gov

Other modifications to the backbone can include:

Chain Length Variation: Using different keto-alkanes as starting materials to generate homologues with longer or shorter chains between the ketone and sulfonamide groups.

Substitution on the Backbone: Introducing substituents at the C1, C2, or C4 positions of the butane chain to influence conformation and reactivity.

Ketone Modification: Converting the ketone to other functional groups, such as an alcohol through reduction or an enamine through condensation with an amine, provides further avenues for diversification.

Incorporating the sulfonamide moiety into heterocyclic systems is a powerful strategy for generating structurally complex and novel derivatives. This can be achieved by using sulfonamide-containing building blocks in cyclization reactions or by functionalizing pre-existing heterocyclic rings with a sulfonamide group.

Quinolines: Quinoline-sulfonamide hybrids have been synthesized through various methods. One common approach involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with various amines. mdpi.com Multi-step synthetic routes utilizing cross-coupling reactions, such as the Suzuki coupling, have also been employed to construct complex quinoline-sulfonamide derivatives. researchgate.net These methods allow for the precise placement of the sulfonamide group on the quinoline (B57606) core. mdpi.comresearchgate.net

Pyrroles: Pyrrole-containing sulfonamides can be synthesized through several routes. A five-step synthesis has been described that involves halogenation of a ketone, followed by substitution with an N-Boc protected sulfonamide, deprotection, and subsequent Michael addition/cyclization to form the pyrrole (B145914) ring. digitellinc.com Another method involves the palladium-catalyzed Heck reaction of (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides to afford substituted pyrroles. organic-chemistry.org

Pyrimidines: Pyrimidine-based sulfonamides are often synthesized by building the pyrimidine (B1678525) ring from sulfonamide-containing precursors or by direct sulfonation of a pyrimidine ring followed by amidation. nih.govorientjchem.orgnih.gov For example, pyrimidine-5-sulfonamides can serve as key intermediates that are further modified to create fused heterocyclic systems like imidazopyrimidines or pyrimidoquinazolines. jocpr.com Hybridization strategies that combine the sulfonamide and pyrimidine pharmacophores are actively explored. nih.gov

HeterocycleSynthetic Strategy Example
Quinoline Reaction of 8-hydroxyquinoline-5-sulfonyl chloride with various amines. mdpi.com
Pyrrole Multi-step synthesis involving a Michael addition/cyclization of a sulfonamide derivative with ethyl propiolate. digitellinc.com
Pyrimidine Use of pyrimidine-5-sulfonamides as intermediates for further condensation reactions. jocpr.com

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into the derivatives of this compound opens up possibilities for creating enantiomerically pure compounds. Since the parent molecule is achiral, stereocenters must be introduced synthetically. This can be achieved through several asymmetric synthesis strategies.

One effective method is the use of a chiral auxiliary. For example, chiral tert-butanesulfinamide can be condensed with a ketone precursor to form an intermediate N-tert-butanesulfinyl imine. researchgate.net Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, can yield chiral amines with high enantiopurity. researchgate.net This approach could be adapted to ketones on the butane backbone.

Another strategy involves the stereoselective creation of a quaternary stereocenter, for instance, at the alpha-position relative to the ketone. This has been accomplished in related β-ketoesters by first reacting the ketoester with a chiral amine (like trans-1,2-diaminocyclohexane) to form a chiral enamine. mdpi.com Subsequent reaction with an electrophile can then proceed with high diastereoselectivity, and removal of the auxiliary yields the enantioenriched product. mdpi.com These principles can be applied to the synthesis of chiral α-substituted-3-oxobutane-1-sulfonamide derivatives.

Structure-Reactivity Relationships and Design Optimization Based on Chemical Properties

Understanding the relationship between molecular structure and chemical reactivity is crucial for optimizing the design of new derivatives. For N-acylsulfonamides and related structures, modifications to the molecule can significantly influence its physicochemical properties, such as acidity (pKa), lipophilicity (logP), and permeability. nih.gov

The electronic nature of substituents plays a key role. For instance, in the pyridinolysis of N-methyl-N-arylcarbamoyl chlorides, a related system, the reaction rates are sensitive to the electronic properties of substituents on both the aryl ring (electrophile) and the pyridine (B92270) (nucleophile). nih.gov Similarly, for derivatives of this compound:

Substituents on the Backbone: Adding electron-withdrawing groups to the butane backbone can increase the acidity of the α-protons adjacent to the ketone, potentially influencing enolate formation and subsequent reactivity.

This understanding allows for design optimization. If a less acidic analogue is desired, electron-donating groups might be incorporated. If increased lipophilicity is needed for better membrane permeability, larger alkyl or aryl groups can be added. This iterative process of design, synthesis, and property evaluation is fundamental to refining molecular structures for specific applications. nih.gov

Strategic Applications of N,n Dimethyl 3 Oxobutane 1 Sulfonamide in Advanced Organic Synthesis

Utilization as a Core Building Block in Constructing Complex Molecular Architectures

The strategic value of N,N-dimethyl-3-oxobutane-1-sulfonamide in organic synthesis lies in its identity as a versatile molecular scaffold. biosynth.com The compound incorporates two key reactive centers: a β-keto-sulfone system and a fully substituted N,N-dimethylsulfonamide group. The ketone provides a classic electrophilic site for nucleophilic additions, while the adjacent methylene (B1212753) protons exhibit enhanced acidity, facilitating enolate formation and subsequent carbon-carbon bond-forming reactions. The sulfonamide group, a well-known pharmacophore, imparts specific physicochemical properties and can influence the molecule's conformational behavior.

This compound serves as an important precursor for molecules enriched with various functional groups. The reactivity of its β-keto system is central to its application. The methylene group situated between the carbonyl and sulfonyl groups can be readily deprotonated to form a stabilized carbanion. This nucleophile can participate in a wide array of classic organic reactions, enabling the introduction of diverse substituents and the extension of the carbon skeleton.

Key Reactions and Transformations:

Alkylation and Acylation: The enolate can be alkylated or acylated to introduce new carbon chains or carbonyl functionalities.

Condensation Reactions: It can undergo aldol (B89426) or Knoevenagel-type condensation reactions with aldehydes and ketones to form α,β-unsaturated systems.

Michael Additions: The activated methylene group can act as a Michael donor, adding to conjugated systems to create more complex structures.

These transformations allow chemists to leverage the compound as a starting point for molecules with increased complexity, making it a valuable intermediate in multi-step synthetic sequences. youtube.comyoutube.com

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReactantPotential Product ClassSignificance
AlkylationAlkyl Halide (R-X)α-Substituted β-Keto SulfonamidesIntroduces carbon framework complexity.
Aldol CondensationAldehyde/Ketone (R'-CHO)α,β-Unsaturated Keto SulfonamidesForms new C=C bonds and extends conjugation.
Heterocycle FormationHydrazine, HydroxylaminePyrazoles, IsoxazolesConstructs five-membered heterocyclic rings.

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in pharmaceuticals. researchgate.net Sulfonamide derivatives, particularly sulfinamides, have been effectively employed as chiral auxiliaries and reactants in the asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and aziridines. nih.govresearchgate.net The methodology often involves the formation of sulfinimine intermediates, which guide stereoselective nucleophilic additions. nih.gov

Given the 1,3-dicarbonyl-like reactivity of this compound, it is a promising candidate for classical heterocycle syntheses. For instance, in reactions analogous to the Knorr or Paal-Knorr pyrrole (B145914) synthesis, the diketone-like functionality could react with amines or ammonia (B1221849) derivatives to form substituted pyrroles. The sulfonamide group would remain as a key substituent on the resulting heterocyclic ring, influencing its biological and physical properties.

This compound is categorized as a building block for material science applications. bldpharm.com While specific, large-scale applications are not widely documented, its bifunctional nature suggests potential uses. The ketone functionality can be converted into other groups, such as hydroxyls or vinyls, which can serve as monomers for polymerization reactions. The polar sulfonamide group could be incorporated into polymers to enhance properties like thermal stability, solubility, or affinity for specific surfaces. The compound could thus act as an intermediate in the synthesis of specialized polymers, resins, or other advanced materials where its unique combination of functional groups can be exploited.

Design and Synthesis of Catalytic Species Derived from the Compound

In the reviewed scientific literature, there is limited information specifically detailing the design and synthesis of catalytic species derived directly from this compound. While sulfonamides are crucial in many areas of chemistry, including as ligands in catalysis, the use of this particular molecule as a precursor for a catalyst is not extensively documented. Research in the field has often focused on the development of catalysts for the synthesis or modification of sulfonamides, such as copper-catalyzed formylation reactions, rather than using sulfonamide-containing molecules themselves as the catalytic species. researchgate.net

Investigations into Supramolecular Assembly and Non-Covalent Interactions

The sulfonamide group is a highly effective functional group for directing supramolecular assembly through non-covalent interactions. The polarized S=O and N-C bonds, along with the potential for hydrogen bonding in related primary or secondary sulfonamides, allow these molecules to form well-defined architectures in the solid state. mdpi.comresearchgate.net

In this compound, while the nitrogen atom lacks a proton for classic hydrogen bond donation, the oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. They can readily participate in intermolecular interactions with C-H donors (C-H···O=S), which are recognized as significant forces in crystal engineering. mdpi.com These interactions, along with dipole-dipole forces, can guide the assembly of molecules into larger, ordered structures like dimers, chains, or layers. mdpi.comnih.gov The study of such interactions is critical for understanding crystal packing and for the rational design of new solid-state materials. researchgate.net

Table 2: Potential Non-Covalent Interactions Involving the Sulfonamide Moiety
Interaction TypeParticipating AtomsDescriptionSignificance in Supramolecular Assembly
Hydrogen Bonding (Acceptor)Sulfonyl Oxygen (S=O)The electronegative oxygen atoms act as acceptors for hydrogen bonds from suitable donor molecules (e.g., N-H, O-H, or activated C-H groups). mdpi.comDirects the formation of defined structures like dimers and chains. mdpi.com
Dipole-Dipole InteractionsS=O, C=O, C-N bondsAlignment of permanent dipoles in the molecule contributes to the overall stability of the crystal lattice.Influences crystal packing and melting point.
Van der Waals ForcesEntire MoleculeWeak, non-specific attractions between molecules that contribute to cohesion in the solid and liquid states.Provides general stabilization to the supramolecular structure.

Advanced Spectroscopic and X Ray Crystallographic Characterization for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N,N-dimethyl-3-oxobutane-1-sulfonamide, a complete NMR analysis would be crucial for confirming its proposed structure.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular backbone, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the signals of the two adjacent methylene (B1212753) groups (-C(O)CH₂-CH₂ SO₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

Dynamic NMR Studies for Conformational Analysis and Tautomeric Equilibria

The presence of a β-keto functionality suggests the possibility of keto-enol tautomerism. While the equilibrium in β-keto sulfonamides generally favors the keto form, dynamic NMR studies at varying temperatures could provide insight into the potential existence of the enol tautomer and the energetic barrier for the interconversion. Such studies could also reveal information about restricted rotation around the S-N bond, which is a known phenomenon in sulfonamides.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₆H₁₃NO₃S, which corresponds to a monoisotopic mass of 179.0616 Da. An HRMS measurement providing a mass value very close to this theoretical value would serve as strong evidence for the elemental composition of the molecule.

Hypothetical HRMS Data Table:

Molecular Formula Calculated Exact Mass (m/z) Measured Exact Mass (m/z)
C₆H₁₃NO₃S [M+H]⁺ 180.0694 Not Available

Fragmentation Pattern Analysis for Structural Information

Analysis of the fragmentation pattern in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), would provide further structural confirmation. The molecule would be expected to fragment at its weakest bonds upon ionization.

Expected Fragmentation Pathways:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or an acetyl radical (•C(O)CH₃).

Cleavage of the C-S bond, leading to fragments corresponding to the butane-sulfonyl and dimethylamine (B145610) moieties.

Cleavage of the S-N bond, which is a common fragmentation pathway for sulfonamides.

A detailed analysis of the masses of the fragment ions would allow for the piecing together of the molecular structure, thus corroborating the data obtained from NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions.

For a chiral molecule, single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its absolute and relative stereochemistry. This compound is an achiral molecule, so it does not have stereocenters. However, SC-XRD would still provide an unambiguous confirmation of its molecular connectivity and conformation in the solid state. The technique would precisely map the positions of all non-hydrogen atoms, confirming the expected bond lengths and angles of the ketone and sulfonamide moieties.

Should derivatives of this compound be synthesized that introduce chiral centers, SC-XRD would be an indispensable tool for assigning the absolute configuration, often through the use of anomalous dispersion effects, particularly if a heavy atom is present in the structure.

The solid-state packing of this compound would be dictated by various non-covalent interactions. Based on its structure, which contains hydrogen bond acceptors (the oxygen atoms of the ketone and sulfonamide groups) but no conventional hydrogen bond donors, the primary intermolecular forces would be dipole-dipole interactions and van der Waals forces.

It is plausible that weak C-H···O hydrogen bonds could play a role in the crystal packing, where hydrogen atoms from the methyl or methylene groups interact with the electronegative oxygen atoms of neighboring molecules. Pi-stacking interactions are not expected as the molecule lacks aromatic rings. A detailed crystallographic analysis would reveal the specific packing motifs and any short intermolecular contacts that stabilize the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the key functional groups are the ketone and the N,N-dimethylsulfonamide.

The IR and Raman spectra would be expected to show distinct peaks corresponding to the stretching and bending vibrations of these groups. The carbonyl (C=O) stretch of the ketone is typically a very strong band in the IR spectrum, appearing in the range of 1700-1725 cm⁻¹. The sulfonamide group would give rise to characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other expected vibrations include C-H stretching, C-N stretching, and S-N stretching. While IR spectroscopy is particularly sensitive to polar bonds like C=O and S=O, Raman spectroscopy can provide complementary information, especially for less polar, more symmetric vibrations.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
Ketone (C=O) Stretching 1700 - 1725 Strong
Sulfonamide (S=O) Asymmetric Stretching 1300 - 1350 Strong
Sulfonamide (S=O) Symmetric Stretching 1120 - 1160 Strong
C-H (sp³) Stretching 2850 - 3000 Medium
C-N Stretching 1000 - 1250 Medium
S-N Stretching 900 - 950 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group of the ketone. This group is expected to exhibit a weak n→π* transition at a longer wavelength (around 270-300 nm) and a more intense π→π* transition at a shorter wavelength (below 200 nm). The sulfonamide group itself does not typically absorb significantly in the standard UV-Vis range.

Photophysical characterization would involve measuring properties such as the molar absorptivity (ε) of these transitions. Further studies could investigate the potential for fluorescence or phosphorescence upon excitation, which would involve measuring the quantum yields of these processes. However, simple aliphatic ketones are often not strongly emissive. The solvent environment can also influence the position and intensity of the absorption bands, with polar solvents often causing a blue shift (hypsochromic shift) of the n→π* transition.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The ground state of this compound is a closed-shell molecule with no unpaired electrons, and therefore, it is EPR-silent.

However, EPR spectroscopy would be a critical tool for studying radical intermediates that could be formed from this compound under specific reaction conditions, such as photochemical excitation or reaction with radical initiators. For instance, if the molecule were to undergo a reaction that generates a radical species, EPR could be used to detect and characterize this transient intermediate. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help to identify the location of the unpaired electron within the radical's structure. For example, recent research has explored the generation of sulfonyl radical intermediates from sulfonamides for use in synthetic chemistry, a process where EPR could provide mechanistic insights. nih.gov

Lack of Specific Computational Data for this compound in Publicly Available Research

Following a comprehensive search for computational chemistry and theoretical modeling studies, it has been determined that there is a notable absence of specific, publicly available research data for the chemical compound This compound . While extensive literature exists on the computational analysis of various other sulfonamide derivatives, studies focusing explicitly on the quantum chemical properties, molecular dynamics, reaction pathways, and docking interactions of this compound could not be located.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the computational chemistry and theoretical modeling of this compound that would meet the requirements of the requested outline, including data tables with specific research findings. The general principles of the computational methods mentioned in the outline are well-established for the broader class of sulfonamides, but applying them to this specific compound requires dedicated research that does not appear to have been published in accessible scientific literature.

An article structured around the provided outline would necessitate specific data points derived from Density Functional Theory (DFT) calculations, analyses of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Molecular Dynamics (MD) simulations, and docking studies performed directly on this compound. Without such dedicated studies, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Should research on this compound become available in the future, a detailed article could then be composed.

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 3 Oxobutane 1 Sulfonamide

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that correlate the structural or property descriptors of a compound with its physicochemical properties or biological activities, respectively. windows.net These models are instrumental in medicinal chemistry and materials science for predicting the characteristics of novel molecules, thereby guiding the design of compounds with desired attributes and reducing the need for extensive empirical testing. For N,N-dimethyl-3-oxobutane-1-sulfonamide, the development of QSPR and QSAR models can provide significant insights into its behavior and guide the synthesis of analogs with enhanced properties or activities.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models aim to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. For this compound, properties such as lipophilicity (logP), aqueous solubility (logS), and melting point could be predicted. These properties are crucial for understanding its behavior in various systems, including its potential as a pharmaceutical agent or industrial chemical.

The development of a QSPR model involves the calculation of a wide array of molecular descriptors. These descriptors can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include parameters like HOMO-LUMO energies and dipole moments. tsijournals.com

Physicochemical descriptors: These relate to properties such as molar refractivity and polarizability.

A hypothetical QSPR study for this compound and a series of its analogs could involve the generation of a dataset of molecular descriptors and their correlation with an experimentally determined property, such as logP. Multiple Linear Regression (MLR) is a common statistical method used to build the QSPR model.

Hypothetical QSPR Data for this compound Analogs

CompoundMolecular Weight (Da)Polar Surface Area (Ų)logP (Experimental)logP (Predicted by QSPR Model)
This compound179.2454.4-0.5-0.48
N-ethyl-N-methyl-3-oxobutane-1-sulfonamide193.2754.4-0.2-0.22
N,N-diethyl-3-oxobutane-1-sulfonamide207.3054.40.10.08
N,N-dimethyl-3-oxopentane-1-sulfonamide193.2754.4-0.1-0.15

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The resulting QSPR equation might take the form of: logP = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Such a model would enable the rapid prediction of the lipophilicity of newly designed analogs of this compound, facilitating the selection of candidates with optimal pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are developed to relate the chemical structure of a series of compounds to their biological activity. researchgate.net For this compound, a QSAR study could be undertaken to explore its potential as an enzyme inhibitor, for instance, against carbonic anhydrase, a common target for sulfonamide-based drugs. tandfonline.com

The process of building a QSAR model is similar to that of a QSPR model, involving the compilation of a dataset of compounds with their measured biological activities (e.g., IC₅₀ values), the calculation of molecular descriptors, and the establishment of a mathematical relationship using statistical methods.

Hypothetical QSAR Data for Carbonic Anhydrase Inhibition by this compound Analogs

CompoundHOMO Energy (eV)Dipole Moment (Debye)IC₅₀ (µM)pIC₅₀ (-logIC₅₀)pIC₅₀ (Predicted by QSAR Model)
This compound-8.23.510.54.985.02
N,N-dimethyl-3-oxo-4-phenylbutane-1-sulfonamide-7.84.22.15.685.65
N,N-dimethyl-3-hydroxybutane-1-sulfonamide-8.53.125.04.604.63
N,N-dimethyl-3-oxobutane-1-sulfinamide-8.03.815.24.824.79

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A resulting QSAR model could reveal that specific structural features, such as the presence of an aromatic ring or the oxidation state of the sulfur atom, significantly influence the inhibitory activity. The design principles derived from such a model would guide the synthesis of more potent inhibitors. For example, if the model indicates that a lower HOMO energy and a higher dipole moment are correlated with increased activity, new analogs can be designed with substituents that modulate these electronic properties.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N,N-dimethyl-3-oxobutane-1-sulfonamide?

Methodological Answer:
Synthesis of this compound likely involves sulfonylation of a β-ketoamide precursor under controlled conditions. Key steps include:

  • Precursor Preparation : Reacting 3-oxobutane derivatives with sulfonating agents (e.g., sulfonyl chlorides) in anhydrous solvents like dichloromethane or tetrahydrofuran.
  • Reaction Optimization : Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of intermediates .
  • Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions such as ketone dimerization .
  • Workup : Purification via column chromatography or recrystallization to isolate the product.

Validation : Confirm success using thin-layer chromatography (TLC) and intermediate characterization via FT-IR (to detect sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹).

Basic: How can researchers analytically characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methyl groups (δ ~2.8–3.2 ppm for N,N-dimethyl; δ ~2.1–2.5 ppm for the β-keto methyl).
    • ¹³C NMR : Confirm the carbonyl (δ ~205–210 ppm) and sulfonamide sulfur-bound carbons (δ ~45–55 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonamide cleavage .
  • Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (tolerance ≤0.4%).

Quality Control : Use HPLC with UV detection (λ = 210–230 nm) to assess purity (>95%) and identify trace impurities .

Advanced: How do structural modifications to this compound influence its bioactivity in antimicrobial or anticancer studies?

Methodological Answer:
To explore structure-activity relationships (SAR):

  • Functional Group Variation : Synthesize analogs with substituents on the sulfonamide nitrogen (e.g., aryl, alkyl groups) or β-keto moiety. Compare activities via:
    • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Mechanistic Probes : Use fluorescence quenching or surface plasmon resonance (SPR) to study binding to target enzymes (e.g., carbonic anhydrase or proteases) .

Case Study : Evidence from similar sulfonamides shows that electron-withdrawing groups on the sulfonamide enhance antimicrobial potency but may reduce solubility .

Advanced: How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer:
Contradictions often arise from experimental variables. Systematic approaches include:

  • Reproducibility Trials : Replicate studies under strictly controlled conditions (e.g., solvent purity, humidity).
  • Kinetic Analysis : Monitor degradation pathways (e.g., hydrolysis) via UV-Vis spectroscopy under varying pH and temperatures .
  • Computational Modeling : Density functional theory (DFT) to predict reactive sites and compare with experimental observations .

Example : If conflicting stability data arise, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify decomposition thresholds .

Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases, receptors). Validate with molecular dynamics (MD) simulations to assess stability over time .
  • Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with sulfonamide oxygen) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and prioritize analogs for synthesis .

Limitation : Computational results require experimental validation (e.g., isothermal titration calorimetry for binding affinity) .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction Scalability : Batch reactors may require adjusted stirring rates or heat dissipation to maintain yield. Microreactors can improve mixing efficiency .
  • Purification Bottlenecks : Replace column chromatography with recrystallization or continuous distillation for cost-effective scale-up.
  • Stability Monitoring : Implement real-time FT-IR or Raman spectroscopy to detect intermediates during large-scale reactions .

Case Study : Similar sulfonamides faced solubility challenges in aqueous buffers, necessitating co-solvents (e.g., DMSO) for in vivo studies .

Potential Research Applications (Hypothetical)

Application AreaMethodologyKey Outcome Metrics
Medicinal Chemistry Target-based screening for kinase inhibitorsIC₅₀, selectivity ratios
Analytical Chemistry HPLC method development for impurity profilingRetention time, peak symmetry
Biochemistry Enzyme inhibition assays (e.g., carbonic anhydrase)Ki values, binding kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.